molecular formula C8H9F2NO3S B13483103 5-Difluoromethoxy-2-methylbenzenesulfonamide

5-Difluoromethoxy-2-methylbenzenesulfonamide

Cat. No.: B13483103
M. Wt: 237.23 g/mol
InChI Key: MVEPKHYMBRIOLE-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9F2NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-2-methylbenzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonamide with difluoromethoxy reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-Difluoromethoxy-2-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Difluoromethoxy-2-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both difluoromethoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

5-(difluoromethoxy)-2-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-2-3-6(14-8(9)10)4-7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13)

InChI Key

MVEPKHYMBRIOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)N

Origin of Product

United States

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